N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide
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Description
“N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide” is a complex organic compound. It belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which are part of the compound , has been achieved through a solvent- and catalyst-free method . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The process is reasonably fast, very clean, high yielding, simple to work up, and environmentally benign .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its IUPAC name and its class. As an imidazopyridine, it contains an imidazole ring (a 5-membered ring with three carbon atoms and two nitrogen centers) fused to a pyridine ring .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Specific reactions involving the compound “this compound” are not available in the retrieved data.Scientific Research Applications
Antiproliferative Activity in Cancer Research
N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide and its derivatives have shown promising results in cancer research, particularly in their antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have been synthesized and evaluated for their antiproliferative activity in vitro. These compounds were found to inhibit the proliferation of various neoplastic cell lines, indicating their potential as anticancer agents (Nowicka et al., 2014).
Metabolic Activation and Detoxification Studies
The compound has also been a focus in studies exploring metabolic activation and detoxification processes. Research involving the metabolism of related compounds, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), has shed light on the metabolic pathways and the role of enzymes like cytochrome P450 in the activation and detoxification of these compounds (Wallin et al., 1990).
Antiviral Research
In the field of antiviral research, derivatives of this compound have been developed and tested for their efficacy against viruses. For example, a study on 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines revealed their potential as antirhinovirus agents, highlighting the versatility of this class of compounds in targeting different types of viral infections (Hamdouchi et al., 1999).
Chemotherapy Applications
This compound derivatives have also been explored for their use in chemotherapy, particularly in breast cancer treatment. Novel selenylated imidazo[1,2-a]pyridines have been synthesized and shown to exhibit high cytotoxicity against breast cancer cells, demonstrating the compound's potential in chemotherapy applications (Almeida et al., 2018).
Properties
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-16-11-12-25-14-20(24-21(25)13-16)17-7-9-18(10-8-17)23-22(26)15-27-19-5-3-2-4-6-19/h2-14H,15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZFMXZIDFYREK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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